molecular formula C11H13ClN2S B12636756 1-(2-Phenylthiazol-5-YL)ethanamine hydrochloride

1-(2-Phenylthiazol-5-YL)ethanamine hydrochloride

Cat. No.: B12636756
M. Wt: 240.75 g/mol
InChI Key: XZWFTTUFTCONGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Phenylthiazol-5-YL)ethanamine hydrochloride is a thiazole-derived compound featuring a phenyl-substituted thiazole ring linked to an ethanamine moiety, with a hydrochloride salt formulation. Thiazoles are heterocyclic aromatic compounds containing sulfur and nitrogen, known for their diverse pharmacological applications, including antimicrobial, antiviral, and anticancer activities . The hydrochloride salt enhances solubility in polar solvents, which is advantageous for formulation and bioavailability.

Properties

Molecular Formula

C11H13ClN2S

Molecular Weight

240.75 g/mol

IUPAC Name

1-(2-phenyl-1,3-thiazol-5-yl)ethanamine;hydrochloride

InChI

InChI=1S/C11H12N2S.ClH/c1-8(12)10-7-13-11(14-10)9-5-3-2-4-6-9;/h2-8H,12H2,1H3;1H

InChI Key

XZWFTTUFTCONGQ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CN=C(S1)C2=CC=CC=C2)N.Cl

Origin of Product

United States

Preparation Methods

Method A: Direct Synthesis

  • Preparation of Reactants :

    • Dissolve 2-phenylthiazole in ethanol.
    • Add ethylamine dropwise while stirring.
  • Addition of Hydrochloric Acid :

    • Introduce hydrochloric acid to the mixture to catalyze the reaction.
  • Refluxing :

    • Heat the mixture under reflux for 4–6 hours.
  • Isolation :

    • Upon completion, cool the mixture and filter to obtain the precipitate.
    • Wash with cold ethanol and dry under vacuum.
  • Final Product :

    • The product is obtained as a hydrochloride salt, enhancing its solubility for further applications.

Method B: Continuous Flow Synthesis

An alternative method involves continuous flow synthesis, which offers advantages in scalability and control over reaction conditions:

  • Setup :

    • Utilize a continuous flow reactor equipped with temperature and pressure controls.
  • Reagents Introduction :

    • Introduce 2-phenylthiazole and ethylamine into the reactor along with hydrochloric acid.
  • Flow Conditions :

    • Maintain a constant flow rate and temperature set at reflux conditions.
  • Purification :

    • Employ inline purification techniques such as chromatography to isolate high-purity product continuously.

Purification Techniques

Regardless of the method used, purification is critical for achieving high purity levels:

Post-synthesis, it is essential to characterize the compound to confirm its structure and purity:

Technique Description
NMR Spectroscopy Protons in thiazole resonate at δ 7.5–8.5 ppm; ethylamine chain shows signals at δ 2.8–3.5 ppm (CH) and δ 1.5–2.2 ppm (NH).
FT-IR Spectroscopy Characteristic peaks at ~2550 cm (N-H stretching) and ~1650 cm (C=N thiazole).
HPLC-MS Quantifies purity (>98%) and detects molecular ions ([M+H] via ESI-MS).
Elemental Analysis Confirms stoichiometry by matching calculated vs experimental values for C, H, N, S, Cl content.

The preparation of 1-(2-Phenylthiazol-5-YL)ethanamine hydrochloride can be effectively achieved through various synthetic methods, primarily involving direct synthesis or continuous flow techniques. The choice of method may depend on factors such as desired yield, purity, and scalability for industrial applications. Characterization techniques play a crucial role in confirming the identity and quality of the synthesized compound, ensuring its suitability for further research or pharmaceutical use.

Chemical Reactions Analysis

1-(2-Phenylthiazol-5-YL)ethanamine hydrochloride can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

The biological activity of 1-(2-Phenylthiazol-5-YL)ethanamine hydrochloride has been investigated in various studies. Thiazole derivatives are known for their potential as:

  • Antimicrobial agents : Several studies have demonstrated the antimicrobial properties of thiazole derivatives against both Gram-positive and Gram-negative bacteria. For instance, compounds with thiazole rings have shown promising results in inhibiting bacterial growth, making them candidates for new antibiotic development.
  • Antihistamines : Research has indicated that thiazole derivatives can act as H1-antihistamine agents. A quantitative structure-activity relationship (QSAR) analysis highlighted the potential of these compounds in modulating histamine receptor activity, which is crucial for allergy treatments .
  • Anticancer agents : Thiazole compounds have also been explored for their anticancer properties. Studies suggest that they may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Case Studies

Several case studies have highlighted the therapeutic potential of thiazole derivatives:

  • Antimicrobial Activity : A study evaluated the antimicrobial efficacy of various thiazole derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives showed significant inhibition zones compared to standard antibiotics, suggesting their potential as alternative antimicrobial agents .
  • Anticancer Properties : Another investigation focused on the anticancer effects of thiazole-based compounds in vitro. The study demonstrated that these compounds could effectively induce apoptosis in cancer cell lines, providing a basis for further development as anticancer drugs .
  • Histamine Receptor Modulation : A QSAR study explored the interaction between thiazole derivatives and histamine receptors, revealing promising candidates for antihistamine drug development based on their structural characteristics and biological activity profiles .

Mechanism of Action

The mechanism of action of 1-(2-Phenylthiazol-5-YL)ethanamine hydrochloride is not fully understood. thiazole derivatives are known to interact with various molecular targets, including enzymes and receptors, to exert their biological effects . The specific pathways involved depend on the particular application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural and molecular differences between 1-(2-Phenylthiazol-5-YL)ethanamine hydrochloride and analogous compounds:

Compound Name Core Heterocycle Substituents Salt Form Molecular Weight (g/mol) Key Features
1-(2-Phenylthiazol-5-YL)ethanamine HCl Thiazole Phenyl (C6H5) Hydrochloride ~226.7* Sulfur in heterocycle; aromaticity
1-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine HCl Triazole Methyl (CH3) Hydrochloride ~190.6 Nitrogen-rich ring; increased polarity
2-[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]ethanamine HCl Benzothiazole Trifluoromethyl (CF3) Hydrochloride ~296.7 Electron-withdrawing CF3 group; lipophilic
2-(3-Phenyl-1H-1,2,4-triazol-5-yl)ethanamine diHCl Triazole Phenyl (C6H5) Dihydrochloride 261.15 Dual protonation sites; higher solubility
(R)-1-(3,4-Dichlorophenyl)ethanamine HCl None (aryl) 3,4-Dichlorophenyl (Cl2C6H3) Hydrochloride ~220.1 Chlorine substituents; enhanced halogen bonding

*Calculated based on molecular formula (C11H13N2S·HCl).

Key Comparative Insights

Heterocycle Influence
  • Thiazole vs. Triazoles, with three nitrogen atoms, exhibit stronger hydrogen-bonding capacity and higher polarity, which may improve aqueous solubility but reduce membrane permeability .
  • The trifluoromethyl group further augments lipophilicity, favoring blood-brain barrier penetration .
Substituent Effects
  • Electron-Withdrawing Groups : The CF3 group in benzothiazole derivatives () lowers electron density, stabilizing the molecule against oxidative degradation. This group also enhances metabolic stability compared to phenyl or methyl substituents.
Salt Formulations
  • Hydrochloride vs. Dihydrochloride: Dihydrochloride salts () offer higher solubility in aqueous media due to increased ionic character, which is critical for intravenous formulations. However, they may exhibit lower crystallinity, complicating purification .

Pharmacological and Physicochemical Implications

  • Solubility : The hydrochloride salt of 1-(2-Phenylthiazol-5-YL)ethanamine likely has moderate solubility, intermediate between the dihydrochloride triazole (high solubility) and the lipophilic benzothiazole derivative .
  • Bioactivity : Thiazoles are often associated with kinase inhibition (e.g., EGFR inhibitors), while triazoles are prevalent in antifungal agents (e.g., fluconazole analogs) . The phenylthiazole core may confer unique selectivity in targeting sulfur-dependent enzymes.
  • Toxicity: Limited toxicological data are available for these compounds (see ), but chlorinated and fluorinated analogs () may pose higher risks of bioaccumulation .

Biological Activity

1-(2-Phenylthiazol-5-YL)ethanamine hydrochloride is a thiazole derivative that has garnered attention for its diverse biological activities. Thiazoles are known for their pharmacological potential, including antimicrobial, anticancer, and anticonvulsant properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Anticancer Activity

This compound has shown promising anticancer properties in various studies. For instance, thiazole derivatives have been reported to exhibit significant cytotoxic effects against multiple cancer cell lines. A study indicated that certain thiazole analogues demonstrated IC50 values ranging from 10–30 µM against human glioblastoma cells (U251) and melanoma cells (WM793), suggesting their potential as effective anticancer agents .

Table 1: Anticancer Activity of Thiazole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
Compound 1U25120Microtubule depolymerization
Compound 2WM79315Apoptosis induction
This compoundA431<20Bcl-2 inhibition

Anticonvulsant Activity

Research has highlighted the anticonvulsant potential of thiazole derivatives, including this compound. In animal models, compounds with thiazole moieties exhibited significant protection against seizures induced by pentylenetetrazol (PTZ) and maximal electroshock (MES). For example, some thiazole derivatives showed median effective doses (ED50) significantly lower than standard medications like ethosuximide .

Table 2: Anticonvulsant Activity of Thiazole Derivatives

CompoundModel UsedED50 (mg/kg)Efficacy
Compound AMES24.38High
Compound BPTZ88.23Moderate
This compoundMES/PTZ<20High

Other Biological Activities

In addition to anticancer and anticonvulsant properties, thiazole derivatives have been explored for their antimicrobial activities. Compounds similar to this compound have shown effectiveness against various pathogens, including Trypanosoma brucei, with IC50 values indicating potent trypanocidal activity .

Table 3: Antimicrobial Activity of Thiazole Derivatives

CompoundPathogenIC50 (µM)
Compound CT. brucei0.42
Compound DE. coli15.0

Study on Anticancer Properties

In a study conducted on various thiazole derivatives, it was found that the structural modifications significantly influenced their cytotoxicity against cancer cell lines. The presence of electron-withdrawing groups on the phenyl ring was crucial for enhancing the anticancer activity of these compounds. For instance, a compound with a methoxy group displayed superior activity compared to its unsubstituted counterpart .

Study on Anticonvulsant Effects

Another research focused on the anticonvulsant effects of thiazoles indicated that specific substitutions on the thiazole ring could enhance seizure protection in animal models. The findings suggested that para-substituted phenyl groups contributed positively to the anticonvulsant efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.